One primary application of Anilazine in research is studying fungal pathogens. Due to its fungicidal properties, Anilazine can be used to selectively inhibit fungal growth in cultures. This allows researchers to isolate and study specific fungal strains without interference from competing microbes. For instance, Anilazine can be used to isolate and study soilborne fungal pathogens that infect various crops [1].
[1] Singh, R. S., et al. (2011). Development of a fungal bioassay for screening fungicides against Rhizoctonia solani causing sheath blight of rice. Crop Protection, 30(11), 1454-1459. ()
Anilazine can also be a valuable tool in understanding the mechanisms by which fungi grow and reproduce. By studying the effects of Anilazine on fungal cells, researchers can gain insights into essential fungal processes. For example, Anilazine has been used to investigate its impact on fungal melanin synthesis, a process crucial for fungal cell wall development and virulence [2].
[2] Kim, J., et al. (2003). Anilazine inhibits melanin biosynthesis and growth of Magnaporthe grisea by interfering with the activity of 1,8-dihydroxynaphthalene reductase. The Journal of Antibiotics, 56(1), 74-79. ()
Anilazine is an organic compound with the chemical formula C₉H₅Cl₃N₄. It belongs to the class of triazene compounds and is specifically categorized as a dichlorotriazene, where the hydrogen atom is replaced by an o-chloroanilino group. This compound is primarily used as a pesticide in agricultural applications, targeting various fungal pathogens on crops . Anilazine exhibits a unique structure characterized by three chlorine atoms and a triazine ring, which contribute to its biological activity and stability.
Anilazine possesses notable antifungal properties, making it effective against a range of fungal pathogens. Its mechanism of action is believed to involve rapid and unspecified reactions with biologically relevant compounds within fungal spores. This activity is likely attributed to its ability to disrupt cellular processes in target organisms . Studies have demonstrated that anilazine's fungicidal action can be linked to its structural features, particularly the triazene moiety.
The synthesis of anilazine typically involves multi-step chemical processes. One common method includes the reaction of o-chloroaniline with chlorinated triazines under controlled conditions. The process may involve several intermediate compounds before yielding the final product. Specific reaction conditions, such as temperature and solvent choice, can significantly affect the yield and purity of anilazine .
Anilazine is primarily utilized in agriculture as a fungicide. Its effectiveness against various fungal diseases makes it valuable for protecting crops from pathogens that can lead to significant yield losses. Additionally, its chemical properties allow it to be used in research settings for studying
Research has indicated that anilazine interacts with various biological molecules, influencing both its fungicidal efficacy and potential toxicity. Studies have shown that it reacts rapidly with components found in fungal cells, which may lead to the disruption of metabolic pathways . Understanding these interactions is crucial for assessing the environmental impact and safety profile of anilazine in agricultural practices.
Several compounds exhibit structural or functional similarities to anilazine. Below is a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Key Features | Unique Aspects |
---|---|---|---|
Triazole | C₂H₃N₅ | Five-membered ring | Broad-spectrum antifungal activity |
Azole | C₃H₃N | Contains nitrogen | Used mainly in agricultural fungicides |
Chlorothalonil | C₈Cl₆N₂ | Broad-spectrum fungicide | Non-systemic; more persistent |
Anilazine stands out due to its specific triazene structure and unique reactivity profile, particularly its photoinduced reactions and targeted antifungal activity, which differ from those of other similar compounds.
Anilazine is an organochlorine compound belonging to the triazine class of fungicides with the molecular formula C₉H₅Cl₃N₄ [1] [2] [3]. The compound's systematic International Union of Pure and Applied Chemistry name is 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine [1] [2] [4]. The Chemical Abstracts Service registry number is 101-05-3 [1] [2] [3], and the compound is assigned the International Chemical Identifier Key IMHBYKMAHXWHRP-UHFFFAOYSA-N [2] [4].
The structural elucidation reveals anilazine as a triazine derivative characterized by a six-membered aromatic heterocyclic ring containing three nitrogen atoms in alternating positions [1] [5]. The triazine ring bears two chlorine substituents at positions 4 and 6, while position 2 is substituted with a 2-chloroaniline group [2] [4]. The Simplified Molecular Input Line Entry System representation is ClC1=CC=CC=C1NC1=NC(Cl)=NC(Cl)=N1 [4].
Crystallographic analysis demonstrates that anilazine crystallizes in the triclinic crystal system with space group P1̄ [6] [7]. The unit cell parameters are a = 7.2491(9) Å, b = 7.9910(9) Å, c = 10.5039(13) Å, with a unit cell volume of 537.38(11) ų [6] [7]. The molecular structure exhibits a dihedral angle of 4.04(8)° between the planes of the triazine and benzene rings, indicating a nearly planar configuration [6] [7].
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₉H₅Cl₃N₄ | [1] [2] [3] |
Molecular Weight (g/mol) | 275.52 | [2] [3] [8] |
IUPAC Name | 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine | [1] [2] [4] |
CAS Registry Number | 101-05-3 | [1] [2] [3] |
InChI Key | IMHBYKMAHXWHRP-UHFFFAOYSA-N | [2] [4] |
Crystal System | Triclinic | [6] [7] |
Space Group | P1̄ | [6] [7] |
Dihedral Angle | 4.04(8)° | [6] [7] |
Anilazine manifests as white to yellow crystals or powder under standard conditions [3] [9] [10]. The compound exhibits well-defined crystalline properties, as evidenced by its sharp differential scanning calorimetry peak corresponding to the solid-liquid phase transition [6] [7]. Crystal structure analysis reveals the formation of two-dimensional networks through weak C—H⋯N hydrogen bonds parallel to the (112) plane [6] [7]. These planes are interconnected by weak intermolecular π–π interactions with distances of 3.6428(5) and 3.6490(5) Å, resulting in a three-dimensional architecture [6] [7]. Additional stabilization occurs through short Cl⋯Cl contacts of 3.4222(4) Å [6] [7].
The melting point of anilazine is consistently reported as 159-160°C, determined through crystallization from a mixed solvent system of benzene and cyclohexane [3] [9] [8]. The compound demonstrates high thermal stability, remaining stable under both oxidative and inert atmospheric conditions up to elevated temperatures [11]. Related triazine compounds exhibit thermal stability ranges of 241-296°C in air, with decomposition proceeding through multiple stages under oxidative conditions [11].
The thermal behavior of anilazine is characterized by a single sharp endothermic peak in differential scanning calorimetry analysis, confirming the high purity and absence of polymorphic transformations during heating [6] [11]. The compound maintains structural integrity across typical storage temperature ranges of 20-45°C [11].
Anilazine exhibits markedly limited aqueous solubility, with a water solubility of approximately 10 mg/L at unspecified temperature conditions [3] [9] [8]. The compound demonstrates significantly enhanced solubility in organic solvents, particularly at 30°C [3] [9]. In acetone, anilazine achieves a solubility of 100 g/L, representing its highest recorded solubility in common organic solvents [3] [9]. Chlorobenzene provides moderate solubility at 60 g/L, while toluene and xylene support solubilities of 50 g/L and 40 g/L, respectively [3] [9].
The compound shows general solubility in chain hydrocarbons and most other organic solvents, consistent with its lipophilic character [3] [9]. This solubility profile reflects the predominantly hydrophobic nature of the molecule, attributed to the extensive aromatic character and chlorine substitution pattern.
Solvent | Solubility (g/L at 30°C) | Classification | Reference |
---|---|---|---|
Water | 0.01 | Insoluble | [3] [9] |
Acetone | 100 | High solubility | [3] [9] |
Chlorobenzene | 60 | Moderate solubility | [3] [9] |
Toluene | 50 | Moderate solubility | [3] [9] |
Xylene | 40 | Moderate solubility | [3] [9] |
Anilazine demonstrates pronounced chemical stability in neutral and weakly acidic media [3] [9] [8]. This stability is attributed to the electron-deficient nature of the triazine ring system, which enhances resistance to nucleophilic attack under these pH conditions [12] [13]. Research on triazine nucleosides confirms that electron-deficient triazine rings exhibit superior stability in aqueous solutions [12] [13].
The compound maintains its structural integrity across a wide pH range, with particular stability observed at pH values below neutral [14] [15]. Studies on related triazine systems indicate that compounds with electron-deficient triazine rings demonstrate enhanced hydrolytic stability, especially under acidic conditions where protonation can occur at nitrogen centers [15]. For titanium-triazine complexes, no hydrolysis was observed at pH 5.5 over a three-day period, demonstrating the inherent stability of triazine systems under acidic conditions [15].
The hydrolysis of anilazine under alkaline conditions follows established mechanisms observed in triazine chemistry. When exposed to elevated temperatures in alkaline media, anilazine undergoes decomposition through nucleophilic attack by hydroxide ions [3] [9] [16]. This process involves the formation of tetrahedral intermediates at the triazine carbon centers, ultimately leading to ring opening and degradation products [16].
Research on triazene compounds, which share structural similarities with triazines, reveals that hydrolysis mechanisms typically proceed through specific acid-catalyzed pathways [17] [18]. The mechanism involves rapid reversible protonation followed by rate-limiting formation of intermediate species [18]. For triazine systems, the rate of hydrolysis demonstrates strong pH dependence, with increased rates observed under both highly acidic and highly alkaline conditions [19].
The hydrolysis kinetics of related triazine compounds follow the relationship: d[compound]/dt = k[compound][H⁺] under acidic conditions, indicating first-order dependence on both substrate concentration and hydrogen ion concentration [19]. Solvent deuterium isotope effects typically range from 0.4-0.5 for acid-catalyzed processes, suggesting proton transfer involvement in the rate-determining step [17].
Anilazine exhibits corrosive properties toward certain metals and alloys, as documented in stability assessments [8] [10] [20]. The compound is specifically noted as incompatible with various metallic materials, particularly under conditions of elevated temperature or humidity [8] [10]. This corrosive behavior is attributed to the presence of multiple chlorine substituents and the electron-deficient triazine ring system, which can facilitate electron transfer processes with metal surfaces.
Research on aniline derivatives demonstrates their effectiveness as corrosion inhibitors for aluminum in acidic solutions, with inhibition efficiency increasing with concentration [21] [22]. However, anilazine's multiple chlorine substituents alter its interaction profile with metallic surfaces compared to unsubstituted aniline compounds. The chlorinated aromatic system can enhance adsorption onto metal surfaces through both electrostatic interactions and π-electron interactions [23].
The corrosive potential varies significantly among different metal types, with particular concerns noted for metals and alloys sensitive to chloride-induced corrosion [8] [20]. Storage recommendations specify avoidance of contact with metallic containers or equipment that may be susceptible to chloride attack [8] [10]. The compound's stability profile indicates that decomposition products may include hydrogen chloride, which would further enhance corrosive potential [8] [20].
Property | Value | Reference |
---|---|---|
Density (g/cm³) | 1.611 | [3] [9] [8] |
Refractive Index | 1.6000 (estimate) | [3] [8] [10] |
Vapor Pressure (mmHg at 25°C) | 0.0±1.1 | [20] |
Flash Point (°C) | 232.2±29.3 | [20] |
pKa (predicted) | 0.43±0.10 | [8] [10] [24] |
Storage Temperature | 0-6°C | [8] [10] |
Irritant;Environmental Hazard